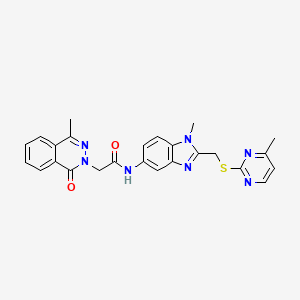
2-Amino-2-(4-propoxyphenyl)ethanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El oxalato de 2-amino-2-(4-propoxi fenil)etanol es un compuesto químico con la fórmula molecular C13H19NO6. Es conocido por su estructura única, que incluye un grupo amino, un grupo propoxi fenil y una porción etanol. Este compuesto se usa a menudo en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del oxalato de 2-amino-2-(4-propoxi fenil)etanol generalmente implica la reacción de 4-propoxi benzaldehído con nitrometano para formar 4-propoxi fenil-2-nitropropeno. Este intermedio se reduce luego a 2-amino-2-(4-propoxi fenil)etanol utilizando un agente reductor como el borohidruro de sodio. El paso final implica la reacción de la amina con ácido oxálico para formar la sal de oxalato.
Métodos de producción industrial
En un entorno industrial, la producción de oxalato de 2-amino-2-(4-propoxi fenil)etanol puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Los métodos industriales comunes incluyen el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El oxalato de 2-amino-2-(4-propoxi fenil)etanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Principales productos formados
Oxidación: Formación de 4-propoxi benzaldehído o ácido 4-propoxi benzoico.
Reducción: Formación de 2-amino-2-(4-propoxi fenil)etanol.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El oxalato de 2-amino-2-(4-propoxi fenil)etanol se utiliza en una variedad de aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudio de los efectos de los aminoalcoholes en los sistemas biológicos.
Medicina: Posible uso en el desarrollo de productos farmacéuticos debido a su estructura única.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del oxalato de 2-amino-2-(4-propoxi fenil)etanol implica su interacción con objetivos y vías moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo propoxi fenil puede interactuar con regiones hidrofóbicas. Estas interacciones pueden afectar la función de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-2-(4-metoxi fenil)etanol
- 2-Amino-2-(4-etoxi fenil)etanol
- 2-Amino-2-(4-butoxi fenil)etanol
Unicidad
El oxalato de 2-amino-2-(4-propoxi fenil)etanol es único debido a su grupo propoxi fenil específico, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad e interacciones con sistemas biológicos, lo que lo convierte en un compuesto valioso para aplicaciones de investigación específicas.
Propiedades
Fórmula molecular |
C13H19NO6 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-amino-2-(4-propoxyphenyl)ethanol;oxalic acid |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-2-7-14-10-5-3-9(4-6-10)11(12)8-13;3-1(4)2(5)6/h3-6,11,13H,2,7-8,12H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
YMHFLYWEFGGEFY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)

![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)
![tert-butyl 2-chloro-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12638243.png)




![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)

![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)

